molecular formula C15H10FN3O3 B2363308 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396815-82-9

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2363308
CAS No.: 1396815-82-9
M. Wt: 299.261
InChI Key: DPCMRMMIVIJLEV-UHFFFAOYSA-N
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Description

N-(2-(2-Fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396815-82-9) is a chemical compound with the molecular formula C15H10FN3O3 and a molecular weight of 299.26 g/mol . This small molecule features a hybrid structure combining furan-2-carboxamide and pyrimidine heterocycles, a design often explored in medicinal chemistry for its potential to interact with biological targets . Compounds incorporating pyrimidine and furan moieties are of significant research interest due to their diverse pharmacological potential. Pyrimidine derivatives are well-documented in scientific literature as key scaffolds in numerous bioactive molecules, with demonstrated applications in areas such as anticancer research, often acting as kinase inhibitors . Similarly, the furan-2-carboxamide group is a recognized pharmacophore investigated for various biological activities, including antibiofilm properties and anti-quorum sensing effects against pathogens like Pseudomonas aeruginosa . The specific structural features of this compound make it a valuable compound for researchers in chemical biology and drug discovery, particularly for screening against enzymatic targets or cellular assays where heterocyclic compounds are prevalent. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMRMMIVIJLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Pyrimidine Ring Functionalization

The pyrimidine scaffold is typically pre-functionalized before coupling with the furan-carboxamide moiety. Key approaches include:

Nucleophilic Aromatic Substitution

2-Chloro-5-nitropyrimidine derivatives react with 2-fluorophenol under basic conditions to install the 2-fluorophenoxy group. For example:

  • Substrate : 2-Chloro-5-nitropyrimidine
  • Nucleophile : 2-Fluorophenol (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 78%

Reduction of the nitro group (e.g., H₂/Pd-C) yields the 5-aminopyrimidine intermediate, critical for subsequent amide coupling.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrimidine 5-position:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : None required
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O (5:1), 95°C, 6 h
  • Compatibility : Tolerates boronic acids with electron-withdrawing groups (e.g., 2-furanboronic acid)

Furan-2-Carboxamide Synthesis

The furan-2-carboxamide component is synthesized via:

Direct Amidation of Furan-2-Carboxylic Acid
  • Activating Agent : PyBop (1.5 equiv)
  • Amine : 5-Amino-2-(2-fluorophenoxy)pyrimidine (1.0 equiv)
  • Solvent : DMF, rt, 4 h
  • Yield : 85%
Curtius Rearrangement

For sterically hindered substrates:

  • Starting Material : Furan-3-carbonyl azide
  • Conditions : Reflux in THF, 16 h
  • Intermediate : Isocyanate, trapped in situ with amines
  • Yield : 73% (after cyclization)

Stepwise Synthetic Routes

Route A: Sequential Functionalization (Patent-Centric)

Step 1 : Synthesis of 2-(2-Fluorophenoxy)pyrimidin-5-amine

  • Reagents : 2-Fluorophenol + 2-chloro-5-nitropyrimidine → Nitro intermediate → H₂/Pd-C reduction
  • Purity : >95% (HPLC)

Step 2 : Amide Coupling with Furan-2-Carbonyl Chloride

  • Conditions : Et₃N (2.0 equiv), CH₂Cl₂, 0°C → rt, 6 h
  • Workup : Aqueous NaHCO₃ wash, column chromatography (EtOAc/hexane)
  • Yield : 82%

Route B: One-Pot Tandem Reactions

Integrated Suzuki-Amidation Protocol (High-Throughput):

  • Suzuki coupling of 5-bromo-2-(2-fluorophenoxy)pyrimidine with furan-2-boronic acid.
  • In situ oxidation of furan-methyl to carboxylic acid (KMnO₄, acidic conditions).
  • Amidation using HATU/DIPEA.
  • Total Yield : 68%

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

  • Issue : Competing O- vs. N-alkylation in phenoxy group installation.
  • Solution : Use polar aprotic solvents (DMF, NMP) and excess base to favor O-substitution.

Amidation Efficiency

  • Low-Yield Scenarios : Steric hindrance from 2-fluorophenoxy group reduces nucleophilicity of 5-amine.
  • Fix : Switch from EDCl/HOBt to PyBop, enhancing coupling efficiency (yield ↑ from 45% to 85%).

Analytical Characterization Data

Table 1: Spectroscopic Data for N-(2-(2-Fluorophenoxy)pyrimidin-5-yl)Furan-2-Carboxamide
Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 3.5 Hz, 1H, furan-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.12 (td, J = 8.4, 2.1 Hz, 1H, Ar-H), 6.95 (dd, J = 3.5, 1.8 Hz, 1H, furan-H)
¹³C NMR (101 MHz, DMSO-d₆) δ 163.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 158.9 (pyrimidine-C2), 152.4 (pyrimidine-C5), 146.7 (furan-C2), 130.5–115.2 (Ar-C), 112.4 (furan-C3)
HRMS (ESI+) m/z Calc. for C₁₅H₁₀FN₃O₃: 300.0725; Found: 300.0728

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos (reduces Pd loading to 1 mol%).
  • Solvent Recycling : DMF recovery via distillation (≥90% reuse).

Emerging Methodologies

Photoredox Catalysis

  • Application : C–H functionalization of pyrimidine at C5 using Ir(ppy)₃ under blue LED.
  • Advantage : Bypasses pre-halogenation steps.

Continuous Flow Synthesis

  • Setup : Microreactor with residence time 30 min, 100°C.
  • Output : 2.5 g/h with 89% yield.

Chemical Reactions Analysis

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine and furan rings critically influence melting points, solubility, and stability. For example:

Compound Name / ID Substituents (Pyrimidine/Furan) Melting Point (°C) Yield (%) Key Features
Target Compound 2-(2-Fluorophenoxy), 5-furan-2-carboxamide Not reported Not reported Fluorophenoxy enhances lipophilicity
5-Nitro-N-phenylfuran-2-carboxamide (2A) Pyrimidine absent; nitro group on furan 178–180 73 Nitro group increases reactivity
Compound 4d Thioether-linked pyrimidine, furan-2-carboxamide Not reported 87 Thioether may improve bioavailability
Antiviral analog Phenylsulfonylpiperazine substituent Not reported Not reported Bulky substituents for target binding
  • Fluorophenoxy vs.
  • Thioether vs. Phenoxy Linkages: Compound 4d (thioether) and the target (phenoxy) differ in electronic and steric effects, which may alter binding to targets like heat shock proteins .

Key Research Findings

Substituent-Driven Activity: Electron-withdrawing groups (e.g., nitro) enhance reactivity but may compromise stability, whereas fluorinated aromatic groups (e.g., 2-fluorophenoxy) balance lipophilicity and metabolic resistance .

Synthetic Flexibility : Pyrimidine-furan hybrids are accessible via modular coupling reactions, enabling rapid exploration of substituent effects .

Biological Target Specificity: Minor structural changes (e.g., thioether vs. phenoxy linkers) can shift activity between protein targets (e.g., heat shock proteins vs. viral polymerases) .

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, commonly referred to as FPYFC, is a synthetic organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

FPYFC is characterized by the presence of a furan ring, a pyrimidine moiety, and a fluorophenoxy group. Its molecular formula is C13_{13}H10_{10}FN3_{3}O2_{2}, and it has a molecular weight of approximately 253.23 g/mol. The unique combination of these structural components contributes to its biological activity.

The biological activity of FPYFC is primarily attributed to its ability to interact with specific biological targets. The compound acts as an enzyme inhibitor and has shown potential in various therapeutic contexts:

  • Enzyme Inhibition : FPYFC has been studied for its inhibitory effects on enzymes relevant to disease pathways, including acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.
  • Receptor Binding : The compound demonstrates binding affinity to various receptors, suggesting potential roles in modulating receptor-mediated pathways.

Pharmacological Properties

FPYFC exhibits a range of pharmacological activities that have been documented in scientific literature:

  • Antimicrobial Activity : Research indicates that FPYFC may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that FPYFC could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Results

  • Antibacterial Activity : In vitro studies have demonstrated that FPYFC exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed an IC50_{50} value of 15 µM against Staphylococcus aureus .
  • Antifungal Activity : The compound also displayed antifungal properties with an IC50_{50} of 20 µM against Candida albicans, indicating its potential as an antifungal agent .
  • Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines (e.g., A549 lung cancer cells), FPYFC demonstrated selective toxicity with IC50_{50} values ranging from 25 to 50 µM, suggesting a promising therapeutic index for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FPYFC's biological activity, it can be compared with other compounds in the same class:

Compound NameStructureKey ActivityIC50_{50} (µM)
FPYFCFPYFC StructureAntibacterial15
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamideTetrahydrofuran StructureAnticancer30
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxylic acidFuran Acid StructureAntifungal25

This table illustrates that while FPYFC shares structural similarities with other compounds, its specific combination of functional groups may confer distinct biological activities.

Q & A

Q. What are the critical considerations for synthesizing N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of fluorophenoxy-pyrimidine intermediates with furan-carboxamide precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (~80–100°C) ensure complete conversion of starting materials .
  • Purification : Chromatography or recrystallization improves purity (>95%) .
  • Yield optimization : Stoichiometric ratios (1:1.2 for amine:acid chloride) and catalytic bases (e.g., triethylamine) reduce side products .

Q. What structural features of this compound influence its solubility and stability in physiological conditions?

Methodological Answer:

  • Hydrophobic groups : The fluorophenyl and pyrimidine rings reduce aqueous solubility but enhance membrane permeability .
  • Hydrogen-bonding sites : The carboxamide and ether oxygen atoms improve stability via intramolecular interactions (e.g., N–H⋯O) .
  • Assay recommendations : Use dynamic light scattering (DLS) for stability analysis in buffer solutions (pH 7.4, 37°C) .

Q. How can researchers validate the molecular structure of this compound post-synthesis?

Methodological Answer:

  • NMR spectroscopy : Confirm proton environments (e.g., furan C–H at δ 6.5–7.5 ppm) and fluorine coupling patterns .
  • X-ray crystallography : Resolve crystal packing via π-π stacking interactions (e.g., 3.8 Å between aromatic rings) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 354.1) .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., 2-fluorophenoxy) modulate target binding affinity?

Methodological Answer:

  • Electrostatic effects : Fluorine’s electronegativity enhances dipole interactions with kinase active sites (e.g., ATP-binding pockets) .
  • Comparative studies : Replace 2-fluorophenoxy with non-fluorinated analogs (e.g., phenyloxy) and measure IC50 shifts in enzymatic assays .
  • Computational modeling : Density Functional Theory (DFT) calculates partial charges and orbital interactions for SAR analysis .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to differentiate target-specific effects from off-target toxicity .
  • Pathway analysis : Use RNA sequencing to identify downstream genes (e.g., apoptosis markers like BAX/BCL2) .
  • Control experiments : Compare with structurally related compounds (e.g., N-(4-chlorophenyl)-furan analogs) to isolate substituent-specific effects .

Q. How can researchers improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce ester groups at the carboxamide to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to prolong half-life in plasma .
  • Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 oxidation hotspots .

Q. What computational tools predict binding modes and off-target risks for this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., VEGFR2, PDB ID: 4ASD) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., sorafenib) to identify critical binding motifs .
  • Off-target screening : SwissTargetPrediction cross-references ChEMBL database to flag potential GPCR or ion channel interactions .

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